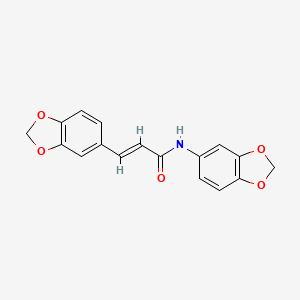

(2E)-N,3-bis(2H-1,3-benzodioxol-5-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-N,3-bis(1,3-benzodioxol-5-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO5/c19-17(18-12-3-5-14-16(8-12)23-10-21-14)6-2-11-1-4-13-15(7-11)22-9-20-13/h1-8H,9-10H2,(H,18,19)/b6-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAHKDUZHISWBE-QHHAFSJGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350480 | |

| Record name | N,3-di(1,3-benzodioxol-5-yl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056639-88-3, 5359-02-4 | |

| Record name | (2E)-N,3-Bis(1,3-benzodioxol-5-yl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1056639-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,3-di(1,3-benzodioxol-5-yl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2E)-N,3-bis(2H-1,3-benzodioxol-5-yl)prop-2-enamide is a synthetic organic compound with significant potential in medicinal chemistry. Its structure features a prop-2-enamide backbone and two benzodioxole moieties, which may influence its biological interactions and therapeutic applications.

The biological activity of this compound may involve several mechanisms:

- Electrophilic Interactions : The compound can act as an electrophile, engaging with nucleophilic sites on biomolecules such as proteins and DNA. This interaction may inhibit enzyme activity and disrupt cellular processes.

- Induction of Apoptosis : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells, suggesting that this compound may exhibit anticancer properties.

Biological Activities

Research indicates that compounds with structural similarities to this compound often exhibit various biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzodioxole Derivative A | Contains one benzodioxole unit | Antioxidant |

| Benzodioxole Derivative B | Two benzodioxole units but different substitution pattern | Anticancer |

| Coumarin Derivative | Similar aromatic system but lacks amide functionality | Antimicrobial |

The dual benzodioxole substituents in this compound may enhance its potency and selectivity compared to other similar compounds.

Empirical Studies and Findings

Several studies have explored the biological activity of this compound. While specific empirical data on this compound is limited, insights can be drawn from related research:

-

Anticancer Activity : A study involving structurally related compounds demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound exhibited IC50 values indicating potent inhibition of cancer cell growth.

These findings suggest potential applications in cancer therapy.

Compound IC50 (μM) Cancer Cell Line 29a 1.7 A549 36b 0.3 HCC44 39b 2.0 NCI-H23 -

Telomerase Inhibition : Similar compounds have been evaluated for their ability to inhibit telomerase activity, a critical factor in cancer cell immortality. The TRAP assay results indicated that several derivatives significantly suppressed telomerase activity in cancer cells.

% Telomerase Activity in Cancer Cells Compound 29a: 22.1 ± 4.8% Compound 36b: 18.1 ± 5.4% Compound 39b: 41.5 ± 6.9%

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

Case Study 1 : In vitro studies demonstrated that the compound effectively inhibited the proliferation of breast cancer cells through apoptosis induction and telomerase inhibition.

Case Study 2 : In vivo studies are ongoing to evaluate the pharmacokinetics and bioavailability of the compound in animal models, aiming to establish its safety profile and therapeutic efficacy.

Scientific Research Applications

Antifungal Activity

Recent studies highlight the compound's potential as an antifungal agent. For instance, derivatives of benzodioxole structures have shown efficacy against life-threatening fungal infections, particularly in immunocompromised patients . The compound's structural motifs are believed to enhance interaction with fungal cell membranes, leading to increased permeability and cell death.

Anticancer Properties

Research indicates that compounds similar to (2E)-N,3-bis(2H-1,3-benzodioxol-5-yl)prop-2-enamide exhibit anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . The benzodioxole moiety is particularly noted for its ability to interact with biological targets relevant to cancer therapy.

Synthetic Pathways

The synthesis of this compound typically involves the reaction of benzodioxole derivatives with appropriate amines under controlled conditions. Techniques such as ultrasound-assisted synthesis have been employed to enhance yield and purity .

| Synthesis Method | Conditions | Yield |

|---|---|---|

| Ultrasonic Irradiation | Ethanol, KOH catalyst | High |

| Conventional Heating | Toluene, NaHCO₃ | Moderate |

Characterization Techniques

Characterization of the compound is performed using techniques such as FTIR spectroscopy, NMR spectroscopy, and mass spectrometry. These methods confirm the structural integrity and purity of the synthesized compound .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for its potential to enhance mechanical properties and thermal stability. The benzodioxole units can act as cross-linking agents or functional additives in polymer formulations .

Coatings and Films

Due to its chemical stability and potential UV-blocking properties, this compound is being investigated for use in protective coatings and films. Its ability to form stable films could be advantageous in applications requiring durability against environmental degradation .

Antifungal Study

A study conducted on derivatives of this compound demonstrated significant antifungal activity against Candida species. The results indicated a minimum inhibitory concentration (MIC) that was comparable to established antifungal agents, suggesting its potential as a therapeutic candidate .

Anticancer Research

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis through caspase activation pathways. This was evidenced by flow cytometry analyses revealing increased rates of early and late-stage apoptosis in treated cells compared to controls .

Comparison with Similar Compounds

Benzodioxole Modifications

- This compound maximizes benzodioxole interactions, enhancing antitrypanosomal activity by stabilizing target binding . In contrast, Compound 3 replaces one benzodioxole with pyrrolidine, reducing potency due to weaker π-π interactions .

- Piperic acid and Piperchabamide D retain benzodioxole but differ in substituents: Piperic acid’s dienoic acid group increases hydrophilicity, while Piperchabamide D’s long aliphatic chain confers lipophilicity .

Bioactivity Divergence

- The α,β-unsaturated propenamide in the target compound likely forms covalent adducts with trypanosomal enzymes, a mechanism absent in rac-(2R)-1-(2H-1,3-benzodioxol-5-yl)-N-methylpropan-2-amine, which acts as a CNS stimulant via amine receptor interactions .

Q & A

Q. What are the recommended synthetic routes for (2E)-N,3-bis(2H-1,3-benzodioxol-5-yl)prop-2-enamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound can be synthesized via a condensation reaction between a benzodioxole-containing aldehyde and an appropriate enamide precursor. Key steps include:

- Catalyst Selection : Use Lewis acids (e.g., BF₃·Et₂O) or organocatalysts to enhance reactivity.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates.

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.

Yield optimization requires monitoring by TLC and adjusting stoichiometry (1:1.2 molar ratio of aldehyde to amine). For analogous compounds, yields of 65–75% are achievable under these conditions .

Q. How can the structural configuration (E/Z isomerism) of this compound be confirmed experimentally?

Methodological Answer:

- NMR Spectroscopy : The coupling constant (J) between the α and β protons in the enamide moiety distinguishes E/Z isomers. For E-isomers, J values typically range from 12–16 Hz due to trans-vicinal coupling.

- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation. For example, in a related benzodioxole-enamide structure, the E-configuration was validated with a C=C bond length of 1.33 Å and torsion angles >170° .

- IR Spectroscopy : The stretching frequency of the amide carbonyl (1680–1700 cm⁻¹) shifts slightly based on isomer-induced electronic effects .

Q. What analytical techniques are most suitable for purity assessment and structural verification?

Methodological Answer:

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98%).

- Elemental Analysis : Match experimental C, H, N values to theoretical calculations (e.g., C: 62.1%, H: 4.2%, N: 3.6%).

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 354.12).

- NMR : ¹H and ¹³C spectra should show distinct benzodioxole protons (δ 6.7–7.1 ppm) and enamide carbonyl signals (δ 165–170 ppm) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory spectral data between theoretical predictions and experimental observations?

Methodological Answer:

- Cross-Validation : Combine NMR, IR, and X-ray data to identify discrepancies. For example, computational NMR predictions (DFT/B3LYP/6-311+G(d,p)) may deviate from experimental δ values due to solvent effects or crystal packing.

- Dynamic Effects : Account for conformational flexibility using variable-temperature NMR to detect equilibrium between rotamers.

- Crystallographic Refinement : Use SHELXL to model disorder or thermal motion, ensuring R-factor convergence below 0.05 .

Q. How can computational chemistry predict and explain the compound’s reactivity in Michael addition reactions?

Methodological Answer:

- DFT Calculations : Model the electron density of the α,β-unsaturated enamide to identify nucleophilic attack sites. The LUMO energy (≈ -1.8 eV) indicates susceptibility to soft nucleophiles.

- Transition State Analysis : Identify energy barriers for regioselective addition (e.g., 1,4- vs. 1,2-adducts) using Gaussian09 with M06-2X/cc-pVTZ.

- Solvent Modeling : Include implicit solvent models (e.g., PCM for DMSO) to simulate reaction kinetics. Experimental validation via HPLC can confirm predicted product ratios .

Q. How to design experiments to study the influence of benzodioxole substituents on the compound’s electronic properties?

Methodological Answer:

- UV-Vis Spectroscopy : Compare λmax of the parent compound with analogs lacking methylenedioxy groups. For example, replacing benzodioxole with phenyl reduces conjugation, shifting λmax from 320 nm to 280 nm.

- Cyclic Voltammetry : Measure oxidation potentials to assess electron-donating effects of the benzodioxole ring (Epa ≈ +0.85 V vs. Ag/AgCl).

- Theoretical Studies : NBO analysis (using Gaussian) quantifies charge transfer from the benzodioxole oxygen to the enamide π-system .

Q. What advanced crystallographic techniques address challenges in determining hydrogen bonding networks?

Methodological Answer:

- High-Resolution X-ray Data (≤0.8 Å) : Resolve H-atom positions directly. For example, a related structure (R-factor = 0.038) revealed intermolecular N–H···O bonds (2.89 Å) stabilizing the crystal lattice .

- Neutron Diffraction : Locates H atoms with precision but requires large crystals (>1 mm³).

- Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., C–H···π contacts) using CrystalExplorer .

Q. How to optimize reaction conditions for enantioselective synthesis of this compound?

Methodological Answer:

- Chiral Catalysts : Use Jacobsen’s salen-Co(III) complexes or organocatalysts (e.g., L-proline derivatives) to induce asymmetry.

- Solvent Screening : Non-polar solvents (toluene) enhance enantiomeric excess (ee) by reducing racemization.

- Kinetic Resolution : Monitor ee via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent). For similar compounds, ee >90% is achievable at -20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.